molecular formula C8H5BrO2 B015269 5-Bromophthalide CAS No. 64169-34-2

5-Bromophthalide

Cat. No.: B015269
CAS No.: 64169-34-2
M. Wt: 213.03 g/mol
InChI Key: IUSPXLCLQIZFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromophthalide is an organic compound with the molecular formula C8H5BrO2. It is a derivative of phthalide, where a bromine atom is substituted at the fifth position of the benzene ring. This compound is known for its applications as an intermediate in the synthesis of various pharmacologically active substances, including the antidepressant drug citalopram .

Mechanism of Action

Target of Action

5-Bromophthalide is a biochemical reagent . . It’s known to have an impact on the respiratory system .

Mode of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory tissues, causing changes that lead to irritation.

Biochemical Pathways

Given its known effects on the respiratory system , it may influence pathways related to respiratory function.

Pharmacokinetics

It’s known to be a solid compound with a melting point of 162-166 °c . It’s soluble in acetone , suggesting it could be absorbed in the body when administered in a suitable solvent.

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it interacts with cells in the skin, eyes, and respiratory system, leading to changes that result in irritation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid release to the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-Bromophthalide involves the reduction of 4-bromophthalic anhydride in an organic solvent. This process yields a mixture of this compound and 6-Bromophthalide. The reaction mixture is then acidified, separated into aqueous and organic phases, and this compound is selectively crystallized from the organic phase .

Another method involves the liquid-phase catalytic oxidation of 4-bromo-o-xylene, which also produces this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The reduction of 4-bromophthalic anhydride is favored due to its efficiency and higher yield compared to other methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromophthalide undergoes various chemical reactions, including:

    Reduction: The reduction of this compound can lead to the formation of 5-bromo-1,3-dihydro-2-benzofuran-1-one.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

Major Products

    Reduction: 5-Bromo-1,3-dihydro-2-benzofuran-1-one.

    Substitution: Various substituted phthalides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Bromophthalide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key intermediate in the synthesis of citalopram, an antidepressant drug.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophthalide: Similar structure but with the bromine atom at the fourth position.

    6-Bromophthalide: Similar structure but with the bromine atom at the sixth position.

    Phthalide: The parent compound without the bromine substitution.

Uniqueness

5-Bromophthalide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of citalopram highlights its importance in medicinal chemistry .

Properties

IUPAC Name

5-bromo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSPXLCLQIZFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345267
Record name 5-Bromophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-34-2
Record name 5-Bromophthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(3H)-Isobenzofuranone, 5-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 16.8 gm 5-aminophthalide in 34 ml 48% aqueous hydrobromic acid was cooled to 0° in an ice bath and a solution of 7.8 gm sodium nitrite in 15 ml water was added at less than 5°, using internal ice cooling as necessary. The nitrosation mixture was stirred for an additional 30 minutes at about 0° with an excess of nitrous acid (positive to starch-iodide test paper). After 30 minutes, the diazonium salt was added portion wise over about 35 minutes to a mixture of 28.2 gm freshly prepared cuprous bromide and 18 ml 48% aqueous hydrobromic acid at room temperature (the bulk of the diazonium salt was maintained at about 0°). The temperature of the reaction mixture rose to about 38° and considerable frothing occurred. The mixture was stirred for an hour, then the product was filtered off and washed neutral with water. After recrystallization from 100 ml isopropanol the product weighed 15.7 gm and melted at 153°-157°.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 0.43 g (2.0 mmol) of 4-bromo-2-methyl-benzoic acid, 0.34 g (1.9 mmol) of N-bromosuccinimide and 20 mg of azaisobutyronitrile in 7 ml of methyl propionate is heated to boiling for 1 hour under a nitrogen atmosphere and irradiated with a mercury vapour lamp. The reaction mixture is concentrated, taken up in methylene chloride, washed with H2O, dried with Na2SO4 and purified by flash chromatography (silica gel; ethyl acetate/petroleum ether=5:95 to 15:85).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromophthalide
Reactant of Route 2
Reactant of Route 2
5-Bromophthalide
Reactant of Route 3
5-Bromophthalide
Reactant of Route 4
Reactant of Route 4
5-Bromophthalide
Reactant of Route 5
5-Bromophthalide
Reactant of Route 6
5-Bromophthalide
Customer
Q & A

Q1: What is the primary use of 5-Bromophthalide in pharmaceutical synthesis?

A1: this compound is a crucial building block in the synthesis of Citalopram [, , , ]. Citalopram is a medication primarily prescribed to treat depression.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C8H5BrO2 []. Its molecular weight is 213.03 g/mol.

Q3: Can you describe a recent innovative approach to synthesizing a key intermediate of Citalopram using this compound?

A3: Researchers successfully implemented a sustainable method utilizing micelle-enabled C(sp2)-C(sp3) cross-electrophile coupling []. This reaction involved this compound and 1-benzyl-4-iodopiperidine in the presence of a copper co-catalyst within a micellar system. This method is notable for its use of an aqueous medium, avoiding reprotoxic polar aprotic solvents often employed in such reactions. This approach has been successfully scaled up to kilogram quantities, demonstrating its practicality for pharmaceutical production [].

Q4: Are there alternative synthetic routes for this compound?

A4: Yes, one method involves the treatment of 4-bromo-o-xylene with oxygen in the presence of a Co(OAc)2-Mn(OAc)2-NaBr catalyst system, using acetic acid as the solvent [, ]. This approach offers a satisfactory yield of this compound.

Q5: Has the crystal structure of this compound been determined?

A5: Yes, this compound crystallizes with two nearly identical molecules present within the asymmetric unit []. This structural information can be valuable for understanding its reactivity and interactions in chemical reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.